
Calcium succinate monohydrate
Übersicht
Beschreibung
Hydrocortisone 21-hemisuccinate sodium is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and anti-allergic properties. This compound is a water-soluble form of hydrocortisone, making it suitable for intravenous administration .
Wirkmechanismus
Target of Action
Calcium succinate monohydrate primarily targets the calcium ion channels in the body . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is essential for the functional integrity of the nervous, muscular, and skeletal systems .
Mode of Action
This compound, as a source of calcium, interacts with its targets by increasing the concentration of calcium ions in the body. This can lead to a variety of effects, such as stabilizing cell membranes, regulating the permeability of these membranes, and activating certain enzymes .
Biochemical Pathways
This compound affects the tricarboxylic acid (TCA) cycle . In the TCA cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, with the reduction of ubiquinone to ubiquinol. This reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2. The FADH2 then donates electrons to the electron transport chain, which ultimately leads to the production of ATP .
Pharmacokinetics
The bioavailability of calcium from calcium salts depends on the solubility of the salt, which can be influenced by factors such as pH and the presence of other ions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increase in calcium ion concentration. This can lead to effects such as the activation of calcium-dependent enzymes, regulation of muscle contraction and relaxation, nerve impulse transmission, and the maintenance of calcium levels in the blood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . Additionally, factors such as temperature and humidity can potentially affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
Calcium succinate monohydrate interacts with various biomolecules. One carboxylate group in the succinate ion is bonded to three different calcium ions, forming a four-membered chelate ring . This interaction is crucial for the stability and function of the compound.
Cellular Effects
Calcium plays a vital role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound, as a source of calcium, could influence these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with calcium ions. The compound forms a four-membered chelate ring with one calcium ion and unidentate bridge bonds to two other calcium ions . This interaction could potentially influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability of the compound is evident from its crystal structure .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to calcium. Calcium plays a crucial role in various metabolic processes, including muscle contraction, nerve impulse transmission, and blood clotting .
Transport and Distribution
Calcium is known to be transported across cell membranes through various mechanisms, including active transport and facilitated diffusion .
Subcellular Localization
Calcium ions, which are part of the compound, are known to be present in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Hydrocortison-21-hemisuccinat-Natrium beinhaltet die Reaktion von Hydrocortison-Succinat mit einer Pufferlösung bei Temperaturen von 0 bis 80 Grad Celsius über einen Zeitraum von 1 bis 4 Stunden. Der pH-Wert wird zwischen 5 und 8 kontrolliert. Nach der Reaktion wird die Lösung 1 bis 4 Stunden bei Temperaturen unter 40 Grad Celsius stehen gelassen. Anschließend wird eine alkalische Lösung zugegeben, bis der pH-Wert 7,5 bis 11,0 erreicht, gefolgt von einer Filtration, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Hydrocortison-21-hemisuccinat-Natrium typischerweise die Verwendung von Hydrocortison-Succinat und Natriumhydroxid. Die Reaktion wird in Gegenwart von Aceton als Lösungsmittel bei hohen Temperaturen und unter Rückflussbedingungen durchgeführt. Nach der Reaktion wird Aceton entfernt und das Produkt mit einer Phosphatpufferlösung gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hydrocortison-21-hemisuccinat-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Hydrocortison-21-hemisuccinat-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen von Glukokortikoiden auf zelluläre Prozesse zu untersuchen.
Medizin: Wird zur Behandlung von Entzündungs- und allergischen Erkrankungen sowie in der Hormonersatztherapie eingesetzt.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen Produkten auf Glukokortikoidbasis eingesetzt
5. Wirkmechanismus
Hydrocortison-21-hemisuccinat-Natrium entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma bindet. Diese Bindung führt zur Aktivierung des Rezeptors, der dann in den Zellkern transloziert und an Glukokortikoid-Responseelemente in der DNA bindet. Diese Interaktion moduliert die Transkription verschiedener Gene, die an entzündungshemmenden und Immunreaktionen beteiligt sind. Die Verbindung hemmt die Aktivität von Phospholipase A2, NF-kappa B und anderen entzündungsfördernden Transkriptionsfaktoren, während sie die Expression von entzündungshemmenden Genen fördert .
Ähnliche Verbindungen:
Hydrocortisonacetat: Ein synthetischer Ester von Hydrocortison, der wegen seiner entzündungshemmenden Eigenschaften eingesetzt wird.
Hydrocortisonbutyrat: Ein weiterer synthetischer Ester mit ähnlichen entzündungshemmenden Wirkungen.
Einzigartigkeit: Hydrocortison-21-hemisuccinat-Natrium ist einzigartig aufgrund seiner Wasserlöslichkeit, die eine intravenöse Verabreichung ermöglicht. Diese Eigenschaft macht es besonders nützlich in akuten medizinischen Situationen, in denen ein rasches Einsetzen der Wirkung erforderlich ist .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone Acetate: A synthetic ester of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone Butyrate: Another synthetic ester with similar anti-inflammatory effects.
Uniqueness: Hydrocortisone 21-hemisuccinate sodium is unique due to its water solubility, which allows for intravenous administration. This property makes it particularly useful in acute medical situations where rapid onset of action is required .
Eigenschaften
IUPAC Name |
calcium;butanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166646 | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159389-75-0 | |
| Record name | Calcium succinate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium succinate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of calcium succinate monohydrate?
A1: this compound has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of this compound.
Q2: Can you describe a method for producing succinic acid using this compound?
A2: Yes, a patent [] details a method for producing succinic acid utilizing this compound as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to this compound. Subsequently, succinic acid is separated from the this compound. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.
Q3: Are there studies investigating the effects of gamma irradiation on this compound?
A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of this compound. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
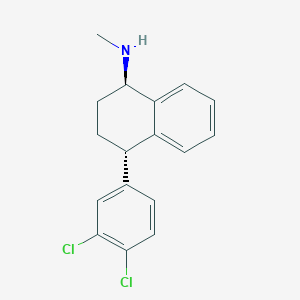


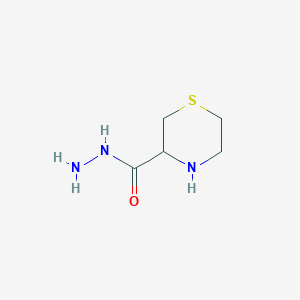
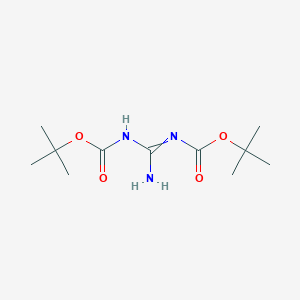
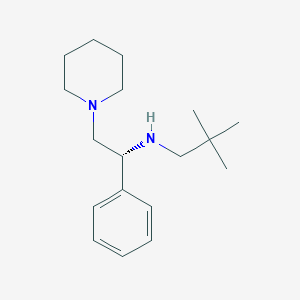
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
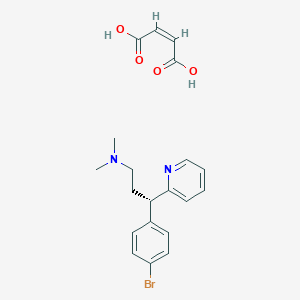
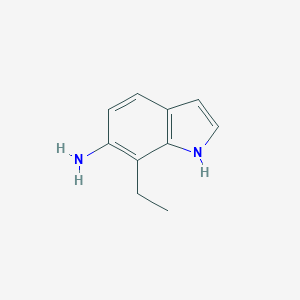
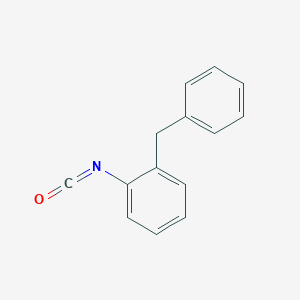
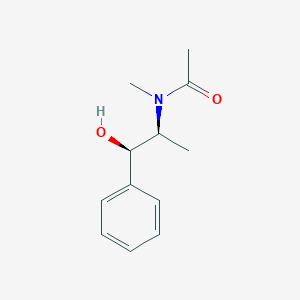
![Calix[4]-bis-1,2-benzo-crown-6](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
